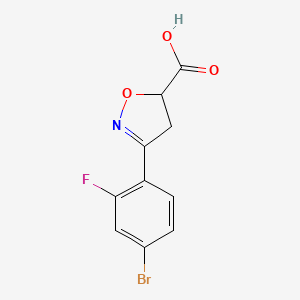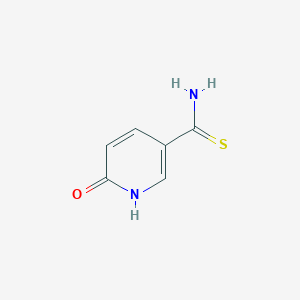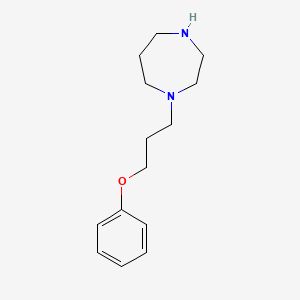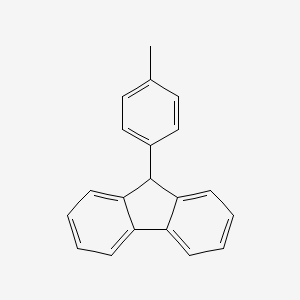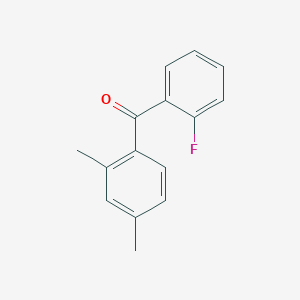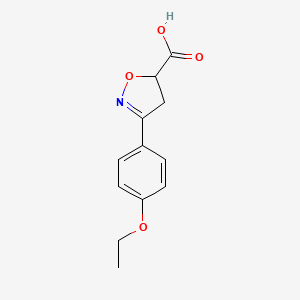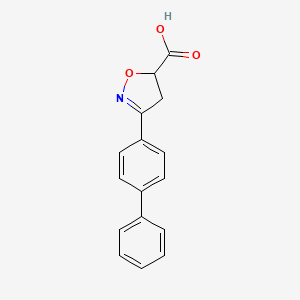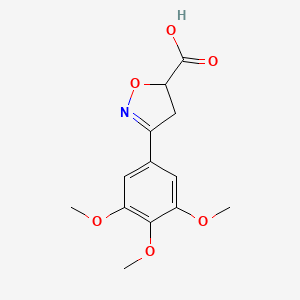
3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trimethoxyphenyl group attached to an oxazole ring
作用机制
Target of Action
The primary target of this compound is the GABA transferase . This enzyme plays a crucial role in the nervous system as it is involved in the metabolism of gamma-aminobutyric acid (GABA), the chief inhibitory neurotransmitter in the mammalian central nervous system.
Mode of Action
The compound interacts with its target, GABA transferase, leading to changes in the activity of this enzyme It has been suggested that the compound may have anagonistic activity on the 5-HT 1A receptor , which is known to play a role in various neurological and psychiatric disorders.
Biochemical Pathways
The compound’s interaction with GABA transferase and the 5-HT 1A receptor suggests that it may affect the GABAergic and serotonergic pathways . These pathways are involved in various physiological processes, including mood regulation, sleep, and cognition. Alterations in these pathways can lead to various neurological and psychiatric conditions.
Pharmacokinetics
It is known that the compound’s structure allows forbiological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
The compound has been evaluated for its anticonvulsant and sedative activity . Some derivatives of the compound exhibited good anticonvulsant activity in primary evaluation . Furthermore, the compound has shown prominent activity against cancer cell lines .
生化分析
Biochemical Properties
The 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is known to interact with various biomolecules. It has been found to exhibit diverse bioactivity effects . The compound has shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The this compound has shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting key proteins and enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the trimethoxyphenyl moiety. This can be achieved through the methylation of phenol derivatives using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has shown potential as a pharmacophore. It can interact with various biological targets, leading to the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
相似化合物的比较
3-(3,4,5-Trimethoxyphenyl)propionic acid
3-(3,4,5-Trimethoxyphenyl)acrylic acid
3-(3,4,5-Trimethoxyphenyl)butyric acid
Uniqueness: 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid stands out due to its unique oxazole ring, which imparts distinct chemical properties compared to its similar counterparts
属性
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-17-9-4-7(5-10(18-2)12(9)19-3)8-6-11(13(15)16)20-14-8/h4-5,11H,6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTAYBRIPSZOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352986.png)
![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)
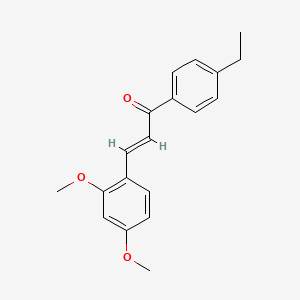
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)
![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)
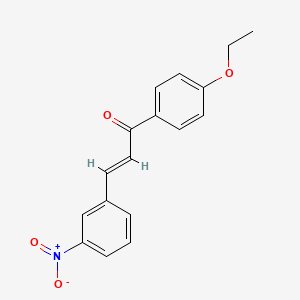
![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)
